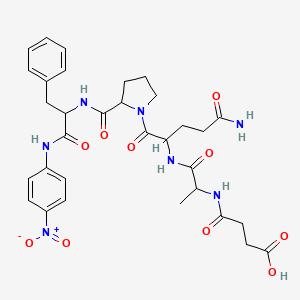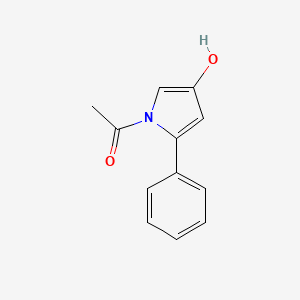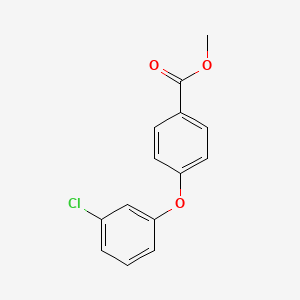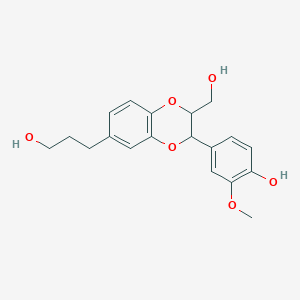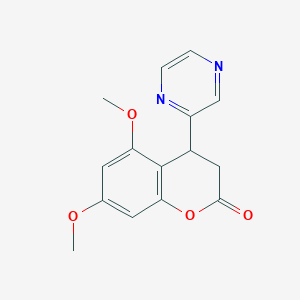
2-(4,6-dichloro-1H-indol-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine is a chemical compound with the molecular formula C10H10Cl2N2. It is an indole derivative, which means it contains an indole ring structure, a common feature in many natural products and pharmaceuticals .
Métodos De Preparación
The synthesis of 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine typically involves the reaction of 4,6-dichloroindole with ethylamine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemicals
Mecanismo De Acción
The mechanism of action of 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .
Comparación Con Compuestos Similares
2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine can be compared with other indole derivatives, such as:
Tryptamine: A naturally occurring indole derivative with neurotransmitter activity.
Serotonin: Another indole derivative that acts as a neurotransmitter.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure
The uniqueness of 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine lies in its specific substitution pattern and potential biological activities, which distinguish it from other indole derivatives .
Propiedades
Fórmula molecular |
C10H10Cl2N2 |
|---|---|
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
2-(4,6-dichloro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H10Cl2N2/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7/h3-5,14H,1-2,13H2 |
Clave InChI |
LEOIVPVKEVLVGP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC=C2CCN)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


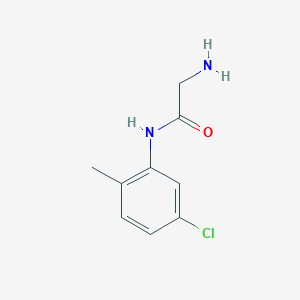
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12113241.png)

![3-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B12113247.png)

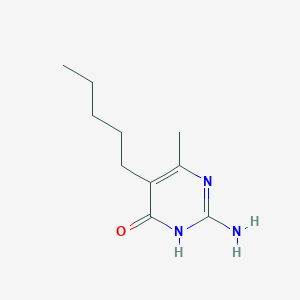
![(3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113263.png)
